molecular formula C18H22ClN3O3 B8323271 4-(5-Chloro-1H-indole-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester

4-(5-Chloro-1H-indole-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8323271
M. Wt: 363.8 g/mol
InChI Key: IGAYAPIUWITGHC-UHFFFAOYSA-N
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Patent
US06803362B2

Procedure details

A mixture of 5-chloroindole-2-carboxylic acid (10 g), tert-butyl 1-piperazinecarboxylate (10.5 g) and 4-dimethylaminopyridine (6.3 g) in CH2Cl2 (200 mL) was treated with a catalytic amount of HOBT (0.2 g). The resulting mixture was cooled to 0° C., and EDCl (10.8 g) was added. The reaction was then slowly warmed to ambient temperature and stirred for 24 h then concentrated under reduced pressure. Water was added to the resulting residue. The product precipitated and was washed with water (2×50 mL) and Et2O (30 mL). The resulting solid was dried under reduced pressure to yield (18.2 g). MS (electrospray): exact mass calculated for C18H22ClN3O3, 363.13; m/z found, 362.3 [M−H]−.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([OH:13])=O)=[CH:5]2.[N:14]1([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.Cl>CN(C)C1C=CN=CC=1.C(Cl)Cl>[C:23]([O:22][C:20]([N:14]1[CH2:19][CH2:18][N:17]([C:11]([C:6]2[NH:7][C:8]3[C:4]([CH:5]=2)=[CH:3][C:2]([Cl:1])=[CH:10][CH:9]=3)=[O:13])[CH2:16][CH2:15]1)=[O:21])([CH3:26])([CH3:24])[CH3:25] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C2C=C(NC2=CC1)C(=O)O
Name
Quantity
10.5 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
6.3 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Three
Name
Quantity
10.8 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then slowly warmed to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the resulting residue
CUSTOM
Type
CUSTOM
Details
The product precipitated
WASH
Type
WASH
Details
was washed with water (2×50 mL) and Et2O (30 mL)
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield (18.2 g)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(=O)C=1NC2=CC=C(C=C2C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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